molecular formula C5H5BrN2O3 B047512 Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate CAS No. 121562-09-2

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Cat. No. B047512
M. Wt: 221.01 g/mol
InChI Key: SVPHHQVOADRTJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate and related compounds often involves straightforward routes that enable the introduction of various substituents into the 1,2,4-oxadiazole ring. These synthetic pathways are designed to be mild, yielding bifunctional building blocks capable of further chemical transformations (Ž. Jakopin, 2018). The use of ethyl imidazole-1-carboxylate as a novel carbonylating agent has also been explored for synthesizing highly substituted 1,2,4-oxadiazol-5(4H)-ones, demonstrating the versatility of these compounds in generating biologically interesting heterocycles (K. IndrasenaReddy et al., 2017).

Molecular Structure Analysis

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate's molecular structure has been characterized using various spectroscopic techniques, including FTIR, NMR, and sometimes X-ray crystallography. These studies reveal detailed information about the compound's geometric parameters, vibrational assignments, and chemical shifts, offering insights into the molecular interactions and stability of the compound (Muhammad Haroon et al., 2018).

Scientific Research Applications

Synthesis and Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry. A straightforward route has been designed for preparing derivatives of this compound, enabling the formation of new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks that can be integrated into biologically relevant molecules (Ž. Jakopin, 2018).

Antibacterial Applications

1,3,4-Oxadiazole bearing compounds are attractive due to their biological activities. N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, related to ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, have been synthesized and exhibited moderate to talented antibacterial activity (H. Khalid et al., 2016).

Organic Synthesis

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate plays a role in the synthesis of complex organic compounds. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus were obtained starting from ethyl piperazine-1-carboxylate (Serap Başoğlu et al., 2013).

Antihypertensive Activity

Certain derivatives of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid, which is structurally related to ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, have shown antihypertensive activity in rats. This suggests potential applications in the treatment of hypertension (A. A. Santilli & R. Morris, 1979).

Anti-Inflammatory Activity

N-substituted-1,3,4-Oxadiazole derivatives, related to ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, have been synthesized and evaluated for their in vivo anti-inflammatory activity. Compounds exhibited significant anti-inflammatory activity, indicating potential therapeutic applications (Manisha Dhondising Rajput et al., 2020).

Safety And Hazards

While specific safety and hazard information for Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is not available in the retrieved sources, it is generally recommended to handle chemical compounds with care and appropriate protective measures .

properties

IUPAC Name

ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPHHQVOADRTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616219
Record name Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

CAS RN

121562-09-2
Record name Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
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